molecular formula C18H14ClN3O2S B12744332 3(2H)-Pyridazinone, 4,5-dihydro-6-(4-chlorophenyl)-2-(6-methoxy-2-benzothiazolyl)- CAS No. 112445-62-2

3(2H)-Pyridazinone, 4,5-dihydro-6-(4-chlorophenyl)-2-(6-methoxy-2-benzothiazolyl)-

Cat. No.: B12744332
CAS No.: 112445-62-2
M. Wt: 371.8 g/mol
InChI Key: ALINQRYTDFFUAE-UHFFFAOYSA-N
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Description

3(2H)-Pyridazinone, 4,5-dihydro-6-(4-chlorophenyl)-2-(6-methoxy-2-benzothiazolyl)- is a complex organic compound that belongs to the class of pyridazinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a chlorophenyl group and a methoxybenzothiazolyl moiety suggests that this compound might exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 4,5-dihydro-6-(4-chlorophenyl)-2-(6-methoxy-2-benzothiazolyl)- typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.

    Introduction of the Chlorophenyl Group: This step might involve the use of chlorinated aromatic compounds in a substitution reaction.

    Attachment of the Methoxybenzothiazolyl Moiety: This could be done through a coupling reaction using methoxybenzothiazole derivatives.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environment.

    Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, especially at the methoxy group or the benzothiazole ring.

    Reduction: Reduction reactions could target the pyridazinone ring or the chlorophenyl group.

    Substitution: Various substitution reactions might occur, particularly involving the chlorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including halogens, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential pathways might include:

    Enzyme Inhibition: Binding to and inhibiting specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction: Affecting intracellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: Compounds with similar pyridazinone cores but different substituents.

    Chlorophenyl Compounds: Molecules containing chlorophenyl groups with varying biological activities.

    Benzothiazole Derivatives: Compounds with benzothiazole moieties used in medicinal chemistry.

Uniqueness

The uniqueness of 3(2H)-Pyridazinone, 4,5-dihydro-6-(4-chlorophenyl)-2-(6-methoxy-2-benzothiazolyl)- lies in its specific combination of functional groups, which might confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

112445-62-2

Molecular Formula

C18H14ClN3O2S

Molecular Weight

371.8 g/mol

IUPAC Name

6-(4-chlorophenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-4,5-dihydropyridazin-3-one

InChI

InChI=1S/C18H14ClN3O2S/c1-24-13-6-7-15-16(10-13)25-18(20-15)22-17(23)9-8-14(21-22)11-2-4-12(19)5-3-11/h2-7,10H,8-9H2,1H3

InChI Key

ALINQRYTDFFUAE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3C(=O)CCC(=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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